Epiyangambin
Overview
Description
Epiyangambin is a competitive antagonist of the platelet-activating factor receptor (PAF). It inhibits PAF-induced platelet aggregation in a dose-dependent manner . It also inhibits the growth of human colon cancer cells (SW480 cells) . Epiyangambin is a phytotoxic lignan, showing inhibition of seed germination of Agrostis stolonifera cv. penncross (Poaceae) and inhibition of development of Lactuca sativa L. (Asteraceae) seedlings .
Molecular Structure Analysis
Epiyangambin has a molecular weight of 446.49 and a formula of C24H30O8 . Its structure is classified as Phenylpropanoids Lignans .
Physical And Chemical Properties Analysis
Epiyangambin has a molecular weight of 446.49 and a formula of C24H30O8 . It is a powder and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Scientific Research Applications
Specific Scientific Field
This research falls under the field of Medical Microbiology and Immunology .
Summary of the Application
Epiyangambin, a lignan found in Ocotea fasciculata, has been studied for its leishmanicidal and immunomodulatory effects. The research focused on in vitro models of infection by Leishmania amazonensis or Leishmania braziliensis, both etiological agents of Cutaneous Leishmaniasis in Brazil .
Methods of Application or Experimental Procedures
Bone marrow-derived mouse macrophages were infected with L. amazonensis or L. braziliensis and then treated for 48 hours at varying concentrations of epiyangambin .
Antagonist of Platelet-Activating Factor (PAF)
Specific Scientific Field
This research is in the field of Pharmacology and Toxicology .
Summary of the Application
Rollinia mucosa produces furofuranic lignans (magnolin, epiyangambin, yangambin) that are antagonists of platelet-activating factor (PAF). The biosynthetic capacity and the potential for the accumulation of furofuranic lignans, including epieudesmin, of the plants cultured both in vivo and in vitro conditions were evaluated .
Methods of Application or Experimental Procedures
The production and the pattern of lignans accumulated were dependent on the origin of the plant material and the plant organ. The major accumulation of lignans was observed in leaves .
Results or Outcomes
In the mature leaves of in vivo grown seedlings magnolin and yangambin predominated, in contrast to leaves from in vitro propagated plants that presented epiyangambin as the major lignan .
Anti-Diabetic, Anti-Inflammatory, and Analgesic Activity
Specific Scientific Field
This research is in the field of Pharmacology and Toxicology .
Summary of the Application
Epiyangambin, found in Tinospora cordifolia extract, has been studied for its potential therapeutic effects against diabetes, inflammation, and pain .
Methods of Application or Experimental Procedures
The extraction of nonpolar compounds was carried out using chloroform as solvent. The active constituent of the extract was subjected to phytochemical and Gas Chromatography–Mass Spectrometry (GC–MS) analyses. Docking studies against multiple targeted proteins confirmed the anti-diabetic, anti-inflammatory, and analgesic properties of T. cordifolia extract .
Results or Outcomes
The highest concentration was found to be 16.58% for epiyangambin. The reported compound inhibits GLUT1 and COX2 with 9.25 and 8.34 kcal/mol binding scores. The optimized TCP4 exhibited 454.2 ± 8.1 nm of vesicle size, –43.1 ± 7.5 mV of zeta potential, and 0.33 of polydispersity index (PDI). The phytosomes exhibited a spherical shape confirmed by TEM analysis. The formulation TCP4 showed a significantly higher release (94.7% ± 1.7%) than pure extract. TCP4 exhibited potent therapeutic potential for anti-diabetic, anti-inflammatory, and analgesic activity .
Cytotoxic Aspects Focusing on In Vivo Safety
Specific Scientific Field
This research is in the field of Pharmacology and Toxicology .
Summary of the Application
Epiyangambin, along with Yangambin, has been studied for its cytotoxic aspects focusing on in vivo safety .
Methods of Application or Experimental Procedures
The study involved a new purification method from Ocotea fasciculata .
Results or Outcomes
The results of this study are not detailed in the search results. For more information, you may want to refer to the original research article .
Future Directions
While there are some studies on the effects of Epiyangambin, more research is needed to fully understand its potential therapeutic uses. For instance, its leishmanicidal and immunomodulatory effects could be further investigated . Additionally, its potential anti-diabetic, anti-inflammatory, and analgesic properties could be explored .
properties
IUPAC Name |
(3R,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3/t15-,16-,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLFUIXSXUASEX-WWLNLUSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401035064 | |
Record name | Epiyangambin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401035064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epiyangambin | |
CAS RN |
24192-64-1 | |
Record name | Epiyangambin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024192641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epiyangambin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401035064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.